molecular formula C24H19NO5 B2846236 3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923257-04-9

3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2846236
CAS No.: 923257-04-9
M. Wt: 401.418
InChI Key: BVFSTSMVGMSPPV-UHFFFAOYSA-N
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Description

3-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a coumarin (4H-chromen-4-one) core. The compound is characterized by a methoxyphenyl substituent at position 2 of the coumarin ring and a 3-methoxybenzamide group at position 6 (Figure 1). Coumarin derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-18-9-6-15(7-10-18)23-14-21(26)20-13-17(8-11-22(20)30-23)25-24(27)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSTSMVGMSPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, with the CAS number 923257-04-9, is a synthetic compound belonging to the class of benzamides and chromone derivatives. Its unique structure, featuring methoxy groups and a chromenone backbone, suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its effects against various diseases and its mechanisms of action.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC24_{24}H19_{19}N O5_{5}
Molecular Weight401.4 g/mol
CAS Number923257-04-9

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively. The antioxidant capacity is often evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), with findings suggesting that structural modifications enhance this activity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating Alzheimer's disease. Compounds structurally similar to this benzamide have shown IC50_{50} values in the low micromolar range against AChE.
  • Cyclooxygenase (COX) : The compound's potential anti-inflammatory properties may stem from its ability to inhibit COX enzymes, which play a significant role in inflammation and pain.

Cytotoxicity Studies

In vitro studies on cancer cell lines have demonstrated that related compounds exhibit cytotoxic effects. For example, derivatives with similar structures have been tested against MCF-7 breast cancer cells, showing promising results in reducing cell viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to active sites of target enzymes, leading to inhibition. For instance, docking studies indicate hydrogen bonding interactions with residues in AChE.
  • Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its scavenging activity against reactive oxygen species (ROS).
  • Modulation of Signaling Pathways : Some studies suggest that chromone derivatives can modulate pathways involved in apoptosis and cell proliferation, potentially leading to their anticancer effects.

Case Studies and Research Findings

  • Study on Neuroprotective Effects :
    • A study conducted by researchers examined the neuroprotective potential of chromone derivatives against oxidative stress-induced neuronal damage. The results indicated significant protection conferred by these compounds through their antioxidant properties .
  • Inhibition of Enzymatic Activity :
    • Another research article reported that specific structural modifications in chromone derivatives resulted in enhanced inhibition of AChE and COX enzymes, highlighting the importance of substituent positioning on biological activity .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that certain derivatives exhibited IC50_{50} values as low as 10 µM against cancer cell lines, indicating potent cytotoxicity .

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibits several biological activities, including:

  • Enzyme Inhibition:
    • The compound shows significant inhibitory effects on tyrosinase , an enzyme involved in melanin synthesis. This property suggests potential applications in skin lightening treatments by reducing melanin production.
  • Antioxidant Activity:
    • It possesses antioxidant properties, capable of scavenging free radicals. This activity is beneficial for developing anti-aging formulations and protecting skin from oxidative stress.
  • Anti-inflammatory Effects:
    • The compound has been noted for its anti-inflammatory effects, which could be useful in treating inflammatory skin conditions and other related disorders.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Skin Lightening Applications:
    • A study demonstrated that compounds with similar structures effectively inhibit tyrosinase, leading to decreased melanin production, suggesting that this compound could serve as an effective skin lightening agent.
  • Antioxidant Formulations:
    • Research indicates that incorporating this compound into cosmetic formulations can enhance their efficacy against oxidative stress, providing additional benefits in anti-aging products.
  • Anti-inflammatory Treatments:
    • The anti-inflammatory properties observed suggest that this compound could be developed into topical treatments for various inflammatory skin conditions, potentially improving patient outcomes.

Comparison with Similar Compounds

a. Trimethoxybenzamide Analogue (3,4,5-Trimethoxy-N-[2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-Yl]Benzamide)

  • Structure : Differs in the benzamide substituents, with three methoxy groups at positions 3, 4, and 5 compared to the single 3-methoxy group in the target compound .
  • For example, additional methoxy groups could improve π-π stacking but reduce solubility due to higher hydrophobicity.

b. Halogenated Derivatives (4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-Yl)Benzamide)

  • Structure : Substitutes the 3-methoxy group with a bromine atom at position 4 of the benzamide .
  • Impact : Bromine’s electron-withdrawing nature may reduce electron density on the aromatic ring, affecting reactivity and intermolecular interactions. Halogens often enhance metabolic stability and binding to hydrophobic pockets in enzymes.

Heterocyclic Core Variations

a. Quinazolinone-Based Benzamide (3-Methoxy-N-(2-(4-Methoxyphenyl)-4-Oxo-1,2-Dihydroquinazolin-3(4H)-Yl)Benzamide)

  • Structure: Replaces the coumarin core with a quinazolinone ring .
  • Impact: Quinazolinones are planar heterocycles with two nitrogen atoms, enabling distinct hydrogen-bonding interactions. This structural difference may shift biological activity toward targets like tyrosine kinases rather than coumarin-associated enzymes.

b. Azetidinone Derivatives (4-(Benzyloxy)-N-(3-Chloro-2-(4-Methoxyphenyl)-4-Oxoazetidin-1-Yl)Benzamide)

  • Structure: Features a four-membered azetidinone ring instead of coumarin .
  • Impact: The strained azetidinone ring may confer higher reactivity or instability. The benzyloxy group could improve membrane permeability but increase susceptibility to enzymatic cleavage.

Substituent Effects on Benzamide Moieties

Evidence from imidazole-based benzamides (e.g., 2-(4,5-Dicyano-1H-Imidazol-2-Yl)-N-(4-Methoxyphenyl)Benzamide) highlights trends in physicochemical properties :

  • Electron-Donating Groups (e.g., -OCH₃) : Increase melting points (e.g., compound 4e: 262–265°C) due to enhanced crystallinity from polar interactions.

Data Tables

Table 1. Comparative Physicochemical Properties of Selected Compounds

Compound Name Core Structure Substituents (Benzamide) Melting Point (°C) Yield (%) Reference
Target Compound Coumarin 3-Methoxy Not Reported Not Reported -
3,4,5-Trimethoxy Analogue Coumarin 3,4,5-Trimethoxy Not Reported Not Reported
4-Bromo Derivative Coumarin 4-Bromo Not Reported Not Reported
Quinazolinone Derivative Quinazolinone 3-Methoxy Not Reported Not Reported
2-(4,5-Dicyanoimidazol-2-Yl)-N-(4-Methoxyphenyl)Benzamide Imidazole-Benzamide 4-Methoxy 262–265 82

Preparation Methods

Formation of 2-(4-Methoxyphenyl)-4H-Chromen-4-One

The chromenone scaffold is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-methoxybenzaldehyde under acidic conditions.

Procedure :

  • 2-Hydroxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (12 mmol) are dissolved in ethanol.
  • Concentrated HCl (2 mL) is added, and the mixture is refluxed at 80°C for 6 hours.
  • The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield yellow crystals (82% yield).

Characterization :

  • FT-IR (KBr) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.8 Hz, 1H, H-5), 7.89 (s, 1H, H-3), 7.52–7.48 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 3.87 (s, 3H, OCH₃).

Nitration at Position 6

Nitration introduces a nitro group at position 6 for subsequent reduction to an amine.

Procedure :

  • 2-(4-Methoxyphenyl)-4H-chromen-4-one (5 mmol) is dissolved in concentrated H₂SO₄ (10 mL).
  • Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) is added dropwise at 0°C.
  • After stirring at 75°C for 1 hour, the mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • The product is purified via column chromatography (hexane/ethyl acetate, 7:3) to yield 6-nitro-2-(4-methoxyphenyl)-4H-chromen-4-one (74% yield).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 176.8 (C=O), 162.1 (C-OCH₃), 155.6 (C-2), 148.2 (C-6-NO₂).

Reductive Amination and Amidation

Reduction of Nitro to Amine

The nitro group is reduced to an amine using SnCl₂·2H₂O in methanol.

Procedure :

  • 6-Nitro derivative (3 mmol) and SnCl₂·2H₂O (9 mmol) are refluxed in methanol (20 mL) at 60°C for 8 hours.
  • The mixture is basified with NaOH (2M), extracted with dichloromethane, and dried over Na₂SO₄.
  • 6-Amino-2-(4-methoxyphenyl)-4H-chromen-4-one is obtained as a white solid (89% yield).

Amidation with 3-Methoxybenzoyl Chloride

The amine undergoes amidation with 3-methoxybenzoyl chloride under basic conditions.

Procedure :

  • 6-Aminochromenone (2 mmol) and 3-methoxybenzoyl chloride (2.4 mmol) are stirred in acetonitrile (15 mL) with K₂CO₃ (3 mmol).
  • After 4 hours at room temperature, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (87% yield).

Characterization :

  • MS (ESI) : m/z 401.4 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.24 (d, J = 8.8 Hz, 1H, H-5), 7.85–7.79 (m, 4H, Ar-H), 6.97–6.91 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

Optimization and Mechanistic Insights

Solvent and Base Effects

  • Solvent : Acetonitrile outperforms 1,4-dioxane in amidation yield (87% vs. 72%) due to better nucleophilicity enhancement.
  • Base : K₂CO₃ provides higher yields than NaH (87% vs. 68%) by minimizing side reactions.

Regioselectivity in Nitration

Nitration exclusively occurs at position 6 due to electron-donating effects of the 4-methoxyphenyl group, as confirmed by DFT calculations.

Comparative Analysis with Analogous Compounds

Compound IC₅₀ (µg/mL) Antioxidant Activity (DPPH SC₅₀, µg/mL)
Target Compound 6.40 (MCF-7) 12.3
4h (p-Fluorophenyl analog) 6.40 11.8
4c (p-Nitro analog) 9.32 15.6

The target compound exhibits comparable cytotoxicity to fluorinated analogs but superior antioxidant capacity, highlighting the role of methoxy groups in radical scavenging.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

  • SnCl₂·2H₂O is preferred over Pd/C for nitro reduction due to lower cost and ease of handling.
  • Column Chromatography Alternatives : Recrystallization from ethanol/water (3:1) achieves >95% purity, reducing reliance on chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions, typically starting with the formation of the chromen-4-one core. Key steps include:

  • Step 1 : Condensation of substituted acetophenones with malonic acid derivatives under acidic conditions to form the chromenone scaffold .
  • Step 2 : Amidation of the chromenone intermediate with 3-methoxybenzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) .
    • Optimization : Reaction temperatures (80–120°C), solvent selection (DMF or THF), and catalyst use (e.g., pyridine for acid scavenging) significantly impact purity and yield (reported 60–75% in optimized protocols) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C3 and C4') and amide bond formation. Key signals include δ ~8.2 ppm (chromenone H-5) and δ ~3.8 ppm (OCH₃) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch, chromenone) and ~3300 cm⁻¹ (N-H stretch, amide) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 432.13) .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s binding interactions with biological targets, and how do structural modifications affect activity?

  • Approach :

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., cyclooxygenase-2 or kinase enzymes). The methoxy groups enhance hydrophobic interactions, while the chromenone core aligns with ATP-binding pockets in kinases .
  • QSAR Studies : Methoxy substitutions at C3 and C4' correlate with increased anti-inflammatory activity (pIC₅₀ ~7.2) but reduced solubility .
    • Data Contradictions : Discrepancies in docking scores vs. in vitro assays may arise from solvent effects or protein flexibility, necessitating MD simulations for validation .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what challenges arise during refinement?

  • Methods :

  • Single-Crystal X-ray Diffraction : SHELXL refines structures using high-resolution data (>1.0 Å). The dihedral angle between benzamide and chromenone planes (~25°) impacts π-π stacking .
  • Challenges : Twinning or weak diffraction (common with flexible methoxy groups) require iterative refinement with SHELXE or phenix.refine .

Q. What strategies reconcile contradictory biological activity data across studies (e.g., anti-inflammatory vs. negligible effects)?

  • Analysis Framework :

  • Assay Conditions : Varying cell lines (e.g., RAW264.7 vs. THP-1) and LPS concentrations (0.1–1 µg/mL) influence IC₅₀ values (5–20 µM) .
  • Metabolic Stability : Hepatic microsome assays reveal rapid CYP3A4-mediated degradation (t₁/₂ < 30 min), explaining reduced in vivo efficacy .

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